Bienvenue dans la boutique en ligne BenchChem!

K 76 Carboxylic acid

Complement Inhibition Classical Pathway SAR

K 76 Carboxylic acid is the essential C5 complement inhibitor benchmark (IC50 570 μM) for SAR-driven medicinal chemistry. Its carboxylic acid moiety is critical for activity; optimized analogs achieve up to 5.7× greater potency. The sodium salt (K-76 COONa) provides enhanced solubility and lower toxicity for in vivo models of glomerulonephritis and anaphylactoid reactions. Validate your novel C5 inhibitors against this high-purity reference standard. Request a quote for bulk quantities.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
CAS No. 71117-22-1
Cat. No. B1673264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK 76 Carboxylic acid
CAS71117-22-1
SynonymsK 76 carboxylic acid
K 76 COOH
K-76 COONa
K-76 monocarboxylic acid
K-76 sodium carboxylate
K-76COOH
K76 COOH
K76COOH
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C
InChIInChI=1S/C23H30O7/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29)
InChIKeyXGUFMAUYGBDFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

K 76 Carboxylic Acid (CAS 71117-22-1): A Fungal-Derived Sesquiterpene Complement C5 Inhibitor for Immunology and Inflammation Research


K 76 Carboxylic acid (CAS 71117-22-1), also known as K-76 COOH or K-76 monocarboxylic acid, is a sesquiterpene derivative of the fungal metabolite K-76 isolated from Stachybotrys complementi. It functions as a complement inactivator, primarily targeting the C5 step of the complement activation cascade [1]. The compound is characterized by its complex spiro(benzofuran-naphthalene) core structure with a carboxylic acid group at the C-7 position, distinguishing it from the parent dialdehyde K-76 [2].

Why K 76 Carboxylic Acid Cannot Be Simply Substituted with Generic Complement C5 Inhibitors


The complement C5 inhibition landscape is highly nuanced, with distinct mechanisms of action, binding sites, and potency profiles across different compound classes. While K 76 Carboxylic Acid inhibits C5 activation primarily by interacting with the C5 protein itself, alternative C5-targeting strategies such as small molecule C5a receptor antagonists (e.g., ACT-1014-6470) and monoclonal antibodies (e.g., eculizumab) operate via receptor blockade or protein sequestration, respectively [1]. Furthermore, SAR studies of K-76 analogs demonstrate that the carboxylic acid moiety at the C-6/C-7 position is essential for activity, with certain derivatives showing up to a 5.7-fold increase in potency over the parent compound [2]. Simple substitution with structurally unrelated C5 inhibitors or even the parent dialdehyde K-76 is therefore not scientifically valid due to divergent mechanisms, potency, and physicochemical properties.

Quantitative Evidence Guide: K 76 Carboxylic Acid vs. Structural Analogs and C5 Inhibitors


K 76 Carboxylic Acid Exhibits 5.7-fold Lower Potency than the 7-Trifluoromethyl Filifolinol Derivative in a Classical Pathway Complement Inhibition Assay

In a 2012 study, a series of C7-functionalized filifolinol derivatives were synthesized and tested for their ability to inhibit the classical complement pathway. The 7-trifluoromethyl derivative (compound 23) was found to be the most potent analog, with an IC50 of 100 μM. In contrast, the reference compound K-76 COOH (K 76 Carboxylic acid) exhibited an IC50 of 570 μM under identical assay conditions [1]. This represents a 5.7-fold difference in potency.

Complement Inhibition Classical Pathway SAR Filifolinol Derivatives

K 76 Carboxylic Acid (as Sodium Salt) Blocks Tumor Cell Chemotaxis at 300 µg/mL with No Effect on Cell Viability up to 500 µg/mL

A 1983 study evaluated the effect of the sodium salt of K-76 monocarboxylic acid (K-76 COONa) on Walker carcinosarcoma cell chemotaxis. The compound effectively blocked the formation of a chemotactic factor for tumor cells derived from human complement at a concentration of 300 µg/mL. Furthermore, no effect on tumor cell viability was observed at concentrations up to 500 µg/mL. A 15% decrease in viability was noted only at 1000 µg/mL [1].

Tumor Cell Chemotaxis Complement C5 Metastasis Sodium Salt

K 76 Carboxylic Acid Sodium Salt Shows Improved Solubility and Reduced Toxicity Compared to Parent Dialdehyde K-76

The parent compound K-76 is a sesquiterpenic dialdehyde. Partial oxidation yields the monocarboxylic acid derivative K-76 COOH. The sodium salt of this carboxylic acid (K-76 COONa) is reported to be 'more soluble and less toxic than the natural product' K-76 [1]. This represents a critical differentiator for in vivo applications.

Physicochemical Properties Toxicity Sodium Salt Parent Compound

Carboxylic Acid Functionality at C-6/C-7 is Essential for Complement Inhibitory Activity in A/C/D-Ring Analogs

SAR studies on A/C/D-ring analogs of K-76 revealed that the carboxylic acid functionality at C-6 is more important for human complement inhibition than that at C-7. Analogs bearing a benzofuran core with a phenolic hydroxyl group (compounds 4a and 4b) exhibited complement inhibition similar to the natural product K-76, underscoring the critical role of this structural feature [1]. This contrasts with the aldehyde and diol groups of the parent compound, which contributed little to activity.

SAR Pharmacophore A/C/D-Ring Analogs Carboxylic Acid

K 76 Carboxylic Acid Primarily Targets the C5 Step of Complement Activation with No Effect on C3 Consumption

Mechanistic studies demonstrate that K-76 COOH's primary inhibitory action is on the C5 step of the complement cascade. It strongly inhibits the generation of EAC1,4b,2a,3b,5b from C5 and accelerates its decay. Critically, it does not inhibit early steps of the alternative pathway, as it has little effect on C3 consumption or the conversion of β1C to β1A upon zymosan treatment of serum [1].

Mechanism of Action Complement C5 Alternative Pathway Selectivity

Optimal Research and Industrial Application Scenarios for K 76 Carboxylic Acid Based on Quantitative Evidence


Use as a Benchmark Reference Compound for Filifolinol-Based Complement Inhibitor SAR Studies

Given its well-characterized IC50 (570 μM) in classical pathway complement inhibition assays [1], K 76 Carboxylic Acid serves as an ideal benchmark reference compound. Medicinal chemists can directly compare newly synthesized filifolinol derivatives against this standard to quantify improvements in potency, as demonstrated by the 5.7-fold increase observed with the 7-trifluoromethyl analog [1].

Functional Studies of Complement-Dependent Tumor Cell Chemotaxis and Metastasis

The sodium salt form (K-76 COONa) has been quantitatively validated to block complement-derived chemotactic factor formation for tumor cells at 300 µg/mL, without affecting cell viability up to 500 µg/mL [2]. This makes it a valuable tool for in vitro studies investigating the role of complement C5 activation in tumor cell migration and early metastatic processes.

In Vivo Rodent Models of Complement-Mediated Pathology Requiring a Soluble, Low-Toxicity C5 Inhibitor

For in vivo applications where the parent dialdehyde K-76's poor solubility and higher toxicity are prohibitive, the sodium salt of K 76 Carboxylic Acid (K-76 COONa) is the preferred form [3]. Its improved solubility and reduced toxicity profile support its use in rodent models of immune complex glomerulonephritis or anaphylactoid reactions, where C5 inhibition has been shown to be beneficial [3].

Pharmacophore Validation and Design of Novel Non-Antibody Complement C5 Therapeutics

SAR studies have identified the carboxylic acid moiety of K 76 Carboxylic Acid as a critical pharmacophore for complement inhibitory activity [4]. This compound is therefore essential for researchers engaged in structure-based drug design aiming to develop next-generation small molecule C5 inhibitors as alternatives to biologic therapies like eculizumab.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for K 76 Carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.